1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Description
1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol characterized by a trifluoroethanol group (-CF₃CH₂OH) attached to a 4-chloro-3-methoxyphenyl ring. The presence of the electron-donating methoxy (-OMe) and electron-withdrawing chloro (-Cl) substituents on the aromatic ring imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its trifluoroethanol moiety enhances metabolic stability and lipophilicity, which are critical for drug design .
Properties
Molecular Formula |
C9H8ClF3O2 |
|---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
YZOVPLIZIHVXNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via the nucleophilic addition of trifluoromethyl anions or trifluoromethyl-containing reagents to an aromatic aldehyde or ketone precursor bearing the 4-chloro-3-methoxyphenyl moiety. The key step is the formation of the trifluoromethylated alcohol by addition to a carbonyl group.
Method 1: Trifluoromethylation of Aromatic Ketones and Aldehydes
A representative approach involves the use of trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source under basic or catalytic conditions to add the CF3 group to a carbonyl precursor.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting material: 4-chloro-3-methoxybenzaldehyde or corresponding ketone | Aromatic precursor with required substitution |
| 2 | TMSCF3 (2.0 M in THF), anhydrous sodium acetate, DMF solvent, 0 °C to room temperature | Nucleophilic trifluoromethylation step |
| 3 | Acidic work-up with 10% HCl, extraction with ethyl acetate, drying over MgSO4 | To isolate the trifluoromethylated alcohol |
This method yields the secondary trifluoroethanol derivative with high efficiency (up to 90% yield reported for analogous trifluoromethyl ketones).
Method 2: Reduction of Trifluoromethyl Ketones
Alternatively, the trifluoromethylated ketone intermediate can be reduced to the corresponding secondary alcohol using mild reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Trifluoromethyl ketone intermediate | Prepared as above or commercially available |
| 2 | NaBH4 in methanol or ethanol, 0 °C to room temperature | Selective reduction of ketone to secondary alcohol |
| 3 | Work-up by aqueous quenching and extraction | Isolation of the trifluoroethanol product |
This step is critical for obtaining the alcohol functionality while preserving the aromatic substituents.
Method 3: Direct Hydroxylation of Trifluoromethylated Alkenes
Some synthetic routes involve the formation of trifluoromethylated alkenes followed by hydroxylation to yield the alcohol.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Wittig reaction of trifluoromethyl ketones with methyltriphenylphosphonium bromide | Formation of trifluoromethylated alkene |
| 2 | Catalytic hydrogenation or hydroxylation using Fe/NH4Cl in aqueous ethanol at reflux | Conversion of alkene to alcohol |
| 3 | Purification by column chromatography | Isolation of the target secondary alcohol |
This method offers an alternative pathway, especially when direct trifluoromethylation is challenging.
Full Research Findings and Data Integration
Experimental Data from Literature
- Yield and Purity: Yields for trifluoromethylated ketones typically range from 80-90%, with subsequent reductions to alcohols providing yields of 70-85% depending on conditions.
- Reaction Times: Trifluoromethylation steps usually require 30 minutes to 1 hour at 0 °C to room temperature; reductions take 1-3 hours at mild temperatures.
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), ethanol, and ethyl acetate for extraction.
- Work-up: Acidic quenching and multiple extractions ensure removal of inorganic salts and byproducts.
- Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is standard for isolating pure compounds.
Spectroscopic Characterization
- 1H NMR: Aromatic protons appear as doublets or multiplets around 6.8-7.5 ppm; the methoxy group exhibits a singlet near 3.7 ppm.
- 19F NMR: The trifluoromethyl group typically shows a singlet near -70 to -75 ppm.
- 13C NMR: Signals for aromatic carbons and the trifluoromethylated carbon are consistent with literature values.
- Mass Spectrometry: Molecular ion peaks confirm the expected molecular weight of the trifluoroethanol derivative.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Trifluoromethylation of aldehyde/ketone | 4-chloro-3-methoxybenzaldehyde | TMSCF3, NaOAc, DMF | 0 °C to RT, 1 h | Up to 90% | High selectivity, mild conditions | Requires handling of TMSCF3 |
| Reduction of trifluoromethyl ketone | Trifluoromethyl ketone intermediate | NaBH4, MeOH | 0 °C to RT, 1-3 h | 70-85% | Straightforward, mild reducing agent | Sensitive to moisture |
| Hydroxylation of trifluoromethyl alkene | Trifluoromethyl alkene | Fe powder, NH4Cl, EtOH reflux | 80 °C, 3 h | ~70% | Alternative route when direct trifluoromethylation is difficult | Multi-step, longer reaction time |
Summary and Recommendations
The preparation of 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is most efficiently achieved via trifluoromethylation of the corresponding aromatic aldehyde or ketone using trimethyl(trifluoromethyl)silane under mild conditions, followed by reduction if necessary. Alternative routes involving alkene intermediates are available but less direct.
For research and industrial synthesis, the trifluoromethylation approach offers high yield, reproducibility, and scalability. Proper control of reaction temperature and work-up conditions is essential to maintain product purity and yield.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The substituents on the phenyl ring significantly influence the compound's reactivity, solubility, and intermolecular interactions. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison and Physicochemical Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound donates electrons via resonance, reducing the hydroxyl group's acidity compared to nitro-substituted analogs (e.g., 1-(4-Chloro-3-nitrophenyl)-...), where the NO₂ group increases acidity .
- Steric Effects: The 3-methyl substituent in C156 enhances lipophilicity and may improve membrane permeability compared to the bulkier methoxy group .
- Halogen Variation: Bromine in 1-(4-Bromo-2-nitrophenyl)-...
Spectroscopic and Crystallographic Insights
- 19F NMR: The CF₃ group resonates consistently near -75 ppm across analogs (e.g., -75.10 ppm in and ) .
- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds, as seen in the broad singlet at δ5.45 (1H, OH) for 1-(2-amino-5-phenylthiophen-3-yl)-..., suggesting strong intermolecular interactions . Crystallographic studies (e.g., SHELX software in ) highlight the importance of hydrogen-bonding networks in crystal packing .
Q & A
Q. What in vitro assays are recommended for evaluating the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, with positive controls (e.g., staurosporine) .
Q. How can environmental persistence and ecotoxicity be assessed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
